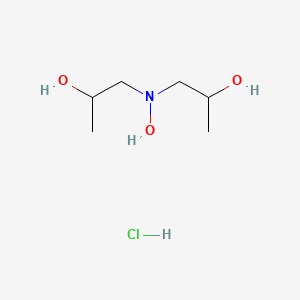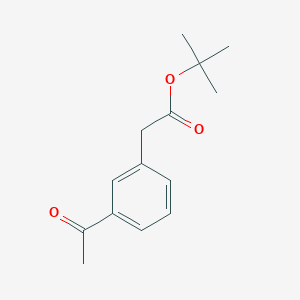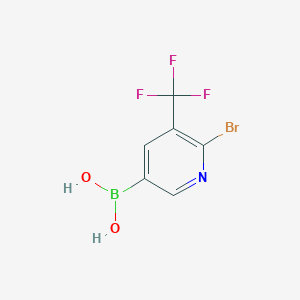![molecular formula C12H12N2O2 B13129186 Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a pyrrolo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of a Suzuki–Miyaura coupling product as a precursor, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA (phenyliodine(III) bis(trifluoroacetate)) . This method allows for the formation of the spirocyclic core with high yields and tolerance for a wide range of functional groups.
Industrial Production Methods
Industrial production of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce spirocyclic alcohols or amines.
Scientific Research Applications
Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique spirocyclic structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spirocyclic compound with a different ring system, used in similar applications.
Spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4(1’H)-dione: A closely related compound with a different pyridine ring fusion, offering slightly different chemical properties.
Uniqueness
Spiro[cyclohexane-1,3’-pyrrolo[3,2-c]pyridine]-2’,4(1’H)-dione is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-1-4-12(5-2-8)9-7-13-6-3-10(9)14-11(12)16/h3,6-7H,1-2,4-5H2,(H,14,16) |
InChI Key |
LXLDJDSCKRGMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)




![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-c]pyrimidine](/img/structure/B13129160.png)


